molecular formula C10H12Cl2N2O B5173754 4-Chloro-1-ethyl-2-methylbenzimidazol-5-ol;hydrochloride

4-Chloro-1-ethyl-2-methylbenzimidazol-5-ol;hydrochloride

Cat. No.: B5173754
M. Wt: 247.12 g/mol
InChI Key: RMJJAGMYUCZZQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-1-ethyl-2-methylbenzimidazol-5-ol;hydrochloride is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological activities and are used in various pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For 4-Chloro-1-ethyl-2-methylbenzimidazol-5-ol;hydrochloride, the synthesis might involve the following steps:

    Condensation Reaction: o-Phenylenediamine reacts with a carboxylic acid derivative under acidic conditions to form the benzimidazole core.

    Substitution Reaction: Introduction of the chloro, ethyl, and methyl groups at the respective positions on the benzimidazole ring.

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-ethyl-2-methylbenzimidazol-5-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like cupric acetate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzimidazole N-oxides, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

4-Chloro-1-ethyl-2-methylbenzimidazol-5-ol;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-1-ethyl-2-methylbenzimidazol-5-ol;hydrochloride involves its interaction with specific molecular targets. Benzimidazole derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-ethyl-2-methylbenzimidazol-5-ol;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-1-ethyl-2-methylbenzimidazol-5-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O.ClH/c1-3-13-6(2)12-10-7(13)4-5-8(14)9(10)11;/h4-5,14H,3H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJJAGMYUCZZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1C=CC(=C2Cl)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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